molecular formula C21H23N5O2S B11499523 N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide

N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide

Cat. No.: B11499523
M. Wt: 409.5 g/mol
InChI Key: MWTLCWGDUVQWCE-UHFFFAOYSA-N
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Description

N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a triazolo-phthalazine moiety attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolo-Phthalazine Core: This step involves the cyclization of appropriate precursors to form the triazolo-phthalazine ring system.

    Sulfonamide Formation: The triazolo-phthalazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the benzenesulfonamide group.

    N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl groups under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-phthalazine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The sulfonamide group also plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide is unique due to its triazolo-phthalazine core, which imparts distinct biological and chemical properties. This structural feature differentiates it from other sulfonamides and enhances its potential for specific applications in medicinal and material sciences.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N,N-diethyl-2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C21H23N5O2S/c1-5-25(6-2)29(27,28)19-13-16(12-11-14(19)3)20-17-9-7-8-10-18(17)21-23-22-15(4)26(21)24-20/h7-13H,5-6H2,1-4H3

InChI Key

MWTLCWGDUVQWCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)C

Origin of Product

United States

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